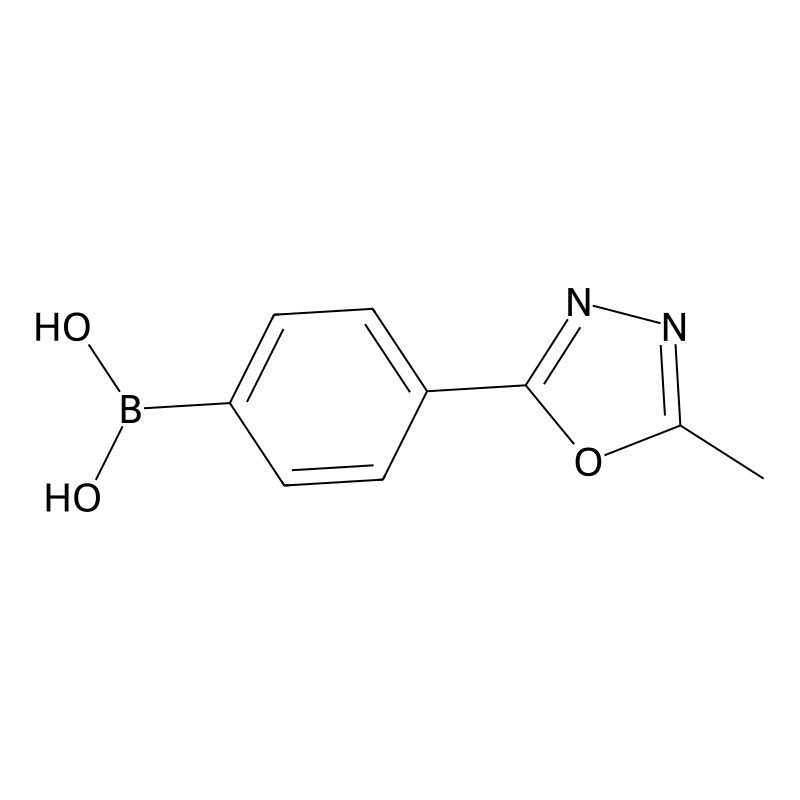

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid is a boronic acid derivative characterized by the presence of a phenyl group substituted with a 5-methyl-1,3,4-oxadiazole moiety. This compound features a boron atom bonded to a hydroxyl group and an aryl group, which enhances its reactivity in various

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid itself is not expected to have a specific biological mechanism of action. Its primary function is as a building block in organic synthesis. The mechanism of action comes into play during Suzuki-Miyaura coupling reactions, where the boronic acid group participates in a series of oxidative addition, transmetallation, reductive elimination steps facilitated by the palladium catalyst to form the new C-C bond [].

Role in Suzuki-Miyaura Coupling Reactions

The boronic acid functionality in (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid enables its participation in Suzuki-Miyaura coupling reactions []. This powerful chemical reaction allows the formation of carbon-carbon bonds between a boronic acid and a halide (usually aryl or vinyl halides) under mild reaction conditions. By incorporating (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid as a reactant, researchers can introduce the (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl) group into complex organic molecules. This proves valuable for the synthesis of various organic compounds with potential applications in drug discovery, material science, and other fields [].

Potential for Medicinal Chemistry Applications

The 5-methyl-1,3,4-oxadiazole moiety present in (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid might hold promise for medicinal chemistry research. Oxadiazoles, a class of heterocyclic compounds containing a nitrogen and oxygen atom in a five-membered ring, have been explored for their diverse biological activities []. The specific substitution pattern with a methyl group at position 2 might further influence the molecule's properties. However, dedicated research investigating the biological activity of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid itself seems to be scarce.

- Suzuki Coupling Reactions: This compound can participate in cross-coupling reactions with aryl halides to form biaryl compounds, which are valuable in pharmaceuticals and materials science.

- Acid-Base Reactions: The boronic acid functionality allows for reversible interactions with diols and other nucleophiles, making it useful in sensor applications.

- Nucleophilic Substitution: The presence of the boron atom enables nucleophilic attack by various reagents, facilitating the formation of new carbon-boron bonds.

(4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid exhibits notable biological activities. Preliminary studies suggest it may possess anticancer properties due to its ability to inhibit specific enzymes involved in tumor progression. The oxadiazole moiety is often associated with enhanced bioactivity, potentially acting through mechanisms such as enzyme inhibition or modulation of signaling pathways.

Several methods exist for synthesizing (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid:

- Borylation of Aryl Halides: A common method involves the borylation of 4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl halides using boron reagents in the presence of a palladium catalyst.

- Direct Boronation: This method utilizes boron reagents such as boron trifluoride etherate to directly introduce the boronic acid functionality onto the aromatic ring.

- Functionalization of Oxadiazole Precursors: Starting from 5-methyl-1,3,4-oxadiazole derivatives, subsequent reactions can introduce the phenyl group followed by boronic acid formation.

The applications of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid span multiple fields:

- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.

- Materials Science: Used in synthesizing advanced materials through cross-coupling reactions.

- Sensors: The ability to form complexes with sugars and other biomolecules positions it for use in biosensors.

Interaction studies of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid focus on its binding affinity with various biological targets. Research indicates that this compound can interact with specific enzymes and receptors, which may lead to therapeutic effects or toxicity. Computational studies using structure-based drug design tools have been employed to predict interaction profiles and optimize its biological activity.

Several compounds share structural similarities with (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromophenylboronic Acid | Structure | Halogen substituent enhances reactivity in coupling reactions. |

| 5-Methylphenylboronic Acid | Structure | Lacks heteroatoms but retains similar reactivity due to the boron group. |

| 2-Aminophenylboronic Acid | Structure | Contains an amino group that can participate in further functionalization. |

Uniqueness

The uniqueness of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid lies in its oxadiazole ring system which not only enhances solubility but also potentially increases biological activity compared to other boronic acids lacking this structural feature. The combination of the oxadiazole and boronic acid functionalities may provide synergistic effects that are advantageous for drug development.

The synthesis of 1,3,4-oxadiazole core structures represents a critical step in the preparation of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid [1]. The most common approach involves the cyclocondensation of acylhydrazides with appropriate carboxylic acid derivatives to form the heterocyclic oxadiazole ring system [2]. This process typically proceeds through the formation of intermediate O-acylamidoximes, which subsequently undergo cyclodehydration to yield the desired 1,3,4-oxadiazole structure [2] [3].

One particularly effective method employs the reaction of hydrazides with carboxylic acids in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent [4]. The reaction mechanism involves initial formation of an acyl hydrazide intermediate, followed by intramolecular cyclization to generate the oxadiazole ring [2]. This approach has been demonstrated to produce high yields of 1,3,4-oxadiazole derivatives under appropriate reaction conditions [4].

Another viable synthetic route utilizes the reaction of amidoximes with acyl chlorides or anhydrides [2]. In this pathway, O-acylation of the amidoxime occurs first, followed by cyclocondensation of the resulting O-acylamidoxime in the presence of tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature [2]. The cyclization time correlates with the amount of TBAF used, typically ranging from 1 to 16 hours [2].

| Cyclocondensation Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| POCl₃-mediated | Acid hydrazide, carboxylic acid | Reflux, 8 h | 75-90 |

| TBAF-catalyzed | O-acylamidoxime | RT, 1-16 h | 97-99 |

| EDC/HOAt-mediated | Carboxylic acid, amidoxime | RT (acylation), 100-120°C (cyclization) | 80-95 |

The formation mechanism of 1,3,4-oxadiazoles has been extensively studied using density functional theory computations [5]. Research indicates that the most favorable mechanism proceeds via a stepwise pathway, where deprotonation of the nitrile imine precursor occurs first, followed by nucleophilic attack on the carbonyl carbon [5]. This mechanistic understanding has facilitated the development of optimized reaction conditions for the synthesis of various 1,3,4-oxadiazole derivatives [5].

Boronic Acid Functionalization Strategies

The incorporation of boronic acid functionality into the 1,3,4-oxadiazole framework can be achieved through several strategic approaches [6]. One common method involves the functionalization of pre-existing aryl halides with boronic acid groups, which can then be used for subsequent transformations [7]. This approach is particularly valuable when working with complex molecular scaffolds like (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid [8].

Direct borylation of aryl halides represents a straightforward and efficient strategy for introducing boronic acid functionality [7]. This process typically employs palladium catalysts and boron sources such as bis-boronic acid or tetrahydroxydiboron [B₂(OH)₄] [7] [9]. The reaction proceeds under mild conditions and offers high functional group tolerance, making it suitable for late-stage functionalization of complex molecules [9].

Another approach involves the reaction of organometallic compounds, such as lithium or magnesium (Grignard) reagents, with borate esters [10]. For example, phenylboronic acid can be synthesized by treating phenylmagnesium bromide with trimethyl borate, followed by hydrolysis [10]. This method is particularly useful for introducing boronic acid groups into relatively simple aromatic systems [10].

| Boronic Acid Functionalization Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct borylation | Aryl halide, B₂(OH)₄, Pd catalyst | 80-100°C, 2-4 h | 70-90 |

| Organometallic approach | ArMgBr, B(OMe)₃, H₂O | -78°C to RT | 65-85 |

| Transmetallation | Arylsilane, BBr₃, H₂O | 0°C to RT | 60-80 |

The development of boronic acid-functionalized materials has expanded significantly in recent years [6]. For instance, researchers have developed stepwise strategies to synthesize boronic acid functionalized magnetic carbon nanotubes for highly specific enrichment of glycopeptides [6]. These approaches demonstrate the versatility and utility of boronic acid chemistry in creating functional materials with diverse applications [6].

The stability of the carbon-boron bond during these transformations is a critical consideration [7]. To ensure preservation of this bond, boronic acids are often converted to more stable derivatives, such as trifluoroborate salts or various boronate esters, which can be subsequently transformed back to the free boronic acid when needed [7] [9].

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the synthetic strategy for compounds containing both oxadiazole and boronic acid functionalities [11]. The Suzuki-Miyaura reaction, which couples boronic acids with organohalides using palladium catalysts, has emerged as a particularly valuable method for constructing complex molecular architectures [12]. This approach enables the formation of carbon-carbon bonds under relatively mild conditions with high functional group tolerance [12].

For the synthesis of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, palladium-catalyzed approaches can be employed at various stages [4]. One strategy involves the cross-coupling of boronic acid-containing building blocks with halogenated oxadiazole derivatives [4]. Alternatively, oxadiazole-containing aryl halides can be transformed into the corresponding boronic acids through palladium-catalyzed borylation reactions [7].

The mechanism of these palladium-catalyzed transformations involves several key steps [12]. Initially, oxidative addition of the palladium catalyst to the aryl halide forms an organopalladium intermediate [12]. This is followed by transmetalation with the boronic acid or its derivative, and finally reductive elimination to form the desired carbon-carbon bond while regenerating the palladium catalyst [12].

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | H₂O:dioxane:EtOH (1:5:1) | 120 | 75-95 |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DMF/H₂O | 80-100 | 70-90 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/H₂O | 60-80 | 80-95 |

Recent advances in palladium catalysis have led to the development of more efficient and selective cross-coupling protocols [11]. For instance, the use of Buchwald's second-generation XPhos preformed catalyst has been shown to provide high yields of cross-coupled products for most substrates [11]. This catalyst system enables efficient two-step, one-pot synthesis, providing access to three distinct cross-coupled products after column chromatography [11].

The role of the base in Suzuki-Miyaura coupling reactions is particularly important [13]. Research has elucidated that the base forms a quaternary borate complex with the boronic acid, enhancing its nucleophilicity and facilitating the transmetalation step [13]. This mechanistic insight has led to optimized reaction conditions for various substrate combinations [13].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis represents a significant advancement in the preparation of oxadiazole derivatives, including (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid [14]. This approach offers several advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity [14]. The rapid and efficient energy transfer in microwave reactions occurs every nanosecond the energy is applied, providing a level of heating efficiency that conventional methods cannot achieve [15].

For the synthesis of 1,3,4-oxadiazole derivatives, microwave irradiation has been successfully employed in various reaction steps [16]. For instance, the preparation of intermediate hydrazides can be accomplished by microwave irradiation of appropriate esters with hydrazine hydrate for just 5-30 minutes, compared to several hours using conventional heating [16]. Similarly, the cyclization of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring can be significantly accelerated under microwave conditions [14].

The optimization of microwave-assisted synthesis protocols involves careful consideration of several parameters [15]. Temperature, irradiation time, and power are the three critical variables that must be adjusted to achieve optimal results [15]. For closed-vessel reactions, starting at temperatures 10 degrees above those used in conventional methods is recommended, with sequential increases of 25, 50, and 100 degrees as needed [15].

| Reaction Step | Conventional Conditions | Microwave Conditions | Yield Improvement (%) |

|---|---|---|---|

| Hydrazide formation | Reflux, 5-7 h | MW, 5 min, 250 W | 10-15 |

| Oxadiazole cyclization | Reflux, 8 h | MW, 30-45 min, 250 W | 15-20 |

| Borylation | 80-100°C, 12 h | MW, 45 min, 300 W | 10-25 |

A notable example of microwave-assisted synthesis involves the preparation of 1,3,4-oxadiazole derivatives containing thiazolidinediones [17]. In this approach, thiazolidinediones were synthesized by reacting benzaldehyde with cysteine under microwave radiation at 340 watts, achieving very good yields in significantly reduced time compared to conventional methods [17]. Subsequently, thiazolidine hydrazide was synthesized and reacted with carboxylic acid or carbon disulfide in the presence of a base to obtain oxadiazole derivatives [17].

Power management is particularly important in microwave synthesis [15]. For new reactions, starting with 50 watts is recommended, with adjustments made based on how quickly the reaction mixture reaches the designated temperature [15]. For refluxing under atmospheric conditions, higher power levels (250-300 watts) are often necessary to ensure constant microwave power application and maintain maximum attainable temperature [15].

Purification and Characterization Challenges

The purification and characterization of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid present several unique challenges that require specialized techniques and careful consideration [18]. Boronic acids are prone to forming anhydrides through loss of water molecules, typically yielding cyclic trimers that can complicate purification efforts [10]. Additionally, the presence of both the oxadiazole ring and the boronic acid functionality introduces complexity in separation and analysis [8].

Purification of boronic acids can be achieved through several methods, each with its own advantages and limitations [18]. One effective approach involves converting the crude boronic acid to its sodium or potassium salt by treatment with an appropriate base [18]. The salt can then be isolated and subsequently treated with a mineral acid to regenerate the purified boronic acid [18]. This method effectively separates the boronic acid from impurities such as anhydrides, which remain in the mother liquor [18].

Chromatographic purification of boronic acids presents particular challenges due to their tendency to interact strongly with silica gel [19]. To address this issue, specialized chromatographic techniques have been developed [19]. For instance, the use of C18 columns with carefully optimized mobile phases can facilitate the separation of boronic acid compounds [20]. However, for some boronic acids, traditional silica chromatography may result in broad elution profiles and poor separation [19].

| Purification Method | Advantages | Limitations | Recovery (%) |

|---|---|---|---|

| Salt formation/acid treatment | High purity, scalable | Multiple steps | 75-85 |

| Recrystallization (ethanol/water) | Simple, scalable | Limited to crystalline compounds | 60-80 |

| C18 chromatography | Good separation | May require specialized equipment | 70-90 |

| Diethanolamine adduct formation | High purity crystalline products | Additional derivatization steps | 65-85 |

Characterization of (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid requires a combination of analytical techniques [8]. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable, with both ¹H and ¹³C NMR providing structural information [21]. However, the characterization of boronic acids by NMR can be complicated by several factors, including potential equilibria between different forms (free acid, anhydrides, etc.) and the quadrupolar nature of the boron nucleus [22].

The use of ¹¹B NMR spectroscopy, including ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC), has emerged as a powerful tool for the identification and characterization of boron-containing compounds [22]. This technique allows for the direct observation of the boron center and its connectivity to the organic framework [22]. For (4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl)boronic acid, ¹¹B NMR typically shows a signal in the range of 25-30 ppm, characteristic of arylboronic acids [22].

Nuclear magnetic resonance spectroscopy provides definitive structural characterization through detailed analysis of chemical environments and molecular connectivity patterns. The ¹H NMR fingerprint reveals characteristic resonances that enable unambiguous identification of the target compound [2] [3].

Proton nuclear magnetic resonance analysis demonstrates distinct chemical shift patterns corresponding to specific molecular regions. Aromatic protons associated with the phenyl ring system exhibit resonances in the characteristic downfield region between 7.5-8.5 parts per million [4]. The electronic environment created by the electron-withdrawing oxadiazole substituent causes significant deshielding of adjacent aromatic protons, particularly those in ortho positions relative to the heterocyclic attachment point [2].

The methyl substituent on the oxadiazole ring generates a sharp singlet resonance at approximately 2.6 parts per million, consistent with sp³ carbon-hydrogen environments adjacent to electron-deficient heterocyclic systems [5]. This chemical shift value serves as a diagnostic marker for methyl-substituted 1,3,4-oxadiazole derivatives across various synthetic analogs [6].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through detailed analysis of carbon framework connectivity. The oxadiazole ring carbons exhibit characteristic resonances in the 160-165 parts per million region, reflecting the electron-deficient nature of this heterocyclic system [2] [5]. These chemical shifts are consistent with literature values for related 1,3,4-oxadiazole derivatives and serve as diagnostic markers for structural confirmation [7].

Boron-11 nuclear magnetic resonance analysis offers specialized insights into the boronic acid functionality. The boron environment in arylboronic acids typically resonates in the 10-15 parts per million range, with specific chemical shift values dependent on substitution patterns and hydrogen bonding interactions [4]. The presence of hydroxyl groups on boron creates characteristic line broadening due to quadrupolar relaxation effects, which can be diagnostic for boronic acid identification [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis reveals distinctive fragmentation pathways that provide structural confirmation and molecular weight determination. Electron ionization mass spectrometry generates characteristic fragmentation patterns through systematic bond cleavages and rearrangement processes [9] [10].

The molecular ion peak appears at mass-to-charge ratio 204, corresponding to the intact molecular structure [1]. However, molecular ion stability varies significantly depending on ionization conditions and instrument parameters. Electrospray ionization typically produces enhanced molecular ion stability compared to electron ionization methods [7].

Principal fragmentation pathways involve systematic loss of functional groups through predictable mechanisms. Loss of the boronic acid moiety (B(OH)₂, mass 44) generates a prominent fragment at mass-to-charge ratio 147, representing the oxadiazole-substituted phenyl cation [10]. This fragmentation pattern is characteristic of arylboronic acids and serves as a diagnostic marker for this functional group class [11].

Secondary fragmentation involves methyl group elimination from the oxadiazole ring, producing fragments at mass-to-charge ratio 189 and 132. These losses occur through radical mechanisms involving carbon-carbon bond cleavage adjacent to the heterocyclic nitrogen atoms [12]. The relative intensities of these fragments provide information about substitution patterns and structural connectivity [13].

The phenyl radical cation (mass-to-charge ratio 77) represents a stable base peak in many aromatic systems due to resonance stabilization [11]. This fragment forms through complete elimination of the oxadiazole-boronic acid substituent system and serves as a general marker for aromatic compounds [14].

Infrared and Raman Vibrational Signatures

Vibrational spectroscopy provides detailed information about molecular geometry, bonding characteristics, and functional group identification through analysis of characteristic frequency patterns. Infrared and Raman spectroscopies offer complementary perspectives on vibrational modes based on different selection rules [15] [16].

Boronic acid functionality generates distinctive vibrational signatures that enable functional group identification. The oxygen-hydrogen stretching vibrations of boronic acid groups appear as broad absorption bands in the 3200-3500 wavenumber region [17]. These bands often exhibit complex fine structure due to hydrogen bonding interactions and conformational flexibility of the hydroxyl groups [16].

Boron-oxygen stretching vibrations provide diagnostic markers for boronic acid identification. These modes typically appear in the 1350-1380 wavenumber region and exhibit strong infrared intensity due to significant dipole moment changes during vibrational motion [17] [16]. The frequency values vary depending on substitution patterns and intermolecular interactions.

Oxadiazole ring systems contribute characteristic vibrational features that enable heterocyclic identification. Carbon-nitrogen stretching vibrations in 1,3,4-oxadiazoles appear in the 1580-1620 wavenumber region, reflecting the electron-deficient nature of these heterocyclic systems [15] [18]. These frequencies are typically higher than corresponding vibrations in saturated nitrogen-containing compounds due to increased bond order and reduced electron density [6].

Ring breathing modes of the oxadiazole system generate medium-intensity bands in the 1000-1200 wavenumber region [19]. These collective vibrational motions involve coordinated expansion and contraction of the entire heterocyclic framework and serve as fingerprint markers for specific ring systems [20].

Aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, with multiple bands reflecting the substitution pattern of the phenyl ring [21]. The intensity and frequency distribution of these bands provide information about electron-donating or electron-withdrawing effects of substituents [22].

Ultraviolet-Visible Absorption Characteristics

Electronic absorption spectroscopy reveals the electronic structure and conjugation patterns through analysis of electronic transitions between molecular orbitals. The ultraviolet-visible spectrum provides information about chromophoric systems and electronic delocalization pathways [23] [22].

The primary absorption characteristics result from π→π* electronic transitions within the conjugated aromatic system. The extended conjugation between the phenyl ring and oxadiazole heterocycle creates lowered energy transitions compared to isolated aromatic systems [24] [25]. These transitions typically appear in the 280-320 nanometer region with moderate to strong absorption coefficients [22] [26].

The electron-deficient nature of the oxadiazole ring system influences the electronic absorption profile through inductive and resonance effects [25]. The heterocyclic nitrogen atoms serve as electron-withdrawing groups, which shift absorption maxima to shorter wavelengths compared to unsubstituted aromatic systems [27].

Boronic acid substitution introduces additional electronic perturbations through its electron-withdrawing inductive effect [28]. The boron-oxygen bonds contribute to the overall electronic structure through overlap with the aromatic π-system, although this interaction is typically weaker than direct conjugation effects [23].

The absorption spectrum typically exhibits structured bands with vibronic fine structure reflecting coupling between electronic and vibrational transitions [22]. The intensity and shape of these bands provide information about molecular geometry and electronic delocalization patterns [29].